molecular formula C7H9BFNO3 B596174 (2-Ethoxy-5-fluoropyridin-4-yl)boronic acid CAS No. 1259370-15-4

(2-Ethoxy-5-fluoropyridin-4-yl)boronic acid

Katalognummer: B596174
CAS-Nummer: 1259370-15-4
Molekulargewicht: 184.961
InChI-Schlüssel: YMAWRCDGUJRSMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Ethoxy-5-fluoropyridin-4-yl)boronic acid (CAS: 1259370-15-4) is a pyridine-based boronic acid derivative with molecular formula C₇H₉BFNO₃ and a molecular weight of 184.96 g/mol . Its structure features a boronic acid group (-B(OH)₂) at the 4-position of a pyridine ring, with an ethoxy (-OCH₂CH₃) substituent at the 2-position and a fluorine atom at the 5-position. The ethoxy group introduces steric bulk and electron-donating effects, while the fluorine atom exerts electron-withdrawing properties, influencing the compound’s acidity, reactivity, and binding affinity .

This compound is of interest in medicinal chemistry and materials science due to the versatility of boronic acids in forming reversible covalent bonds with diols, amines, and other nucleophiles.

Eigenschaften

IUPAC Name

(2-ethoxy-5-fluoropyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BFNO3/c1-2-13-7-3-5(8(11)12)6(9)4-10-7/h3-4,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMAWRCDGUJRSMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1F)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678192
Record name (2-Ethoxy-5-fluoropyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259370-15-4
Record name (2-Ethoxy-5-fluoropyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Reaction Mechanism and Substrate Selection

Halogen-metal exchange involves replacing a halogen atom on a pyridine ring with a boron group. For (2-ethoxy-5-fluoropyridin-4-yl)boronic acid, the starting material is typically 4-bromo-2-ethoxy-5-fluoropyridine. Treatment with a strong organometallic reagent, such as lithium or magnesium, generates a pyridinyllithium or pyridinylmagnesium intermediate, which is subsequently quenched with a trialkyl borate (e.g., trimethyl borate) to install the boronic acid group.

The ethoxy and fluorine substituents influence reactivity: the ethoxy group at the 2-position acts as an electron-donating group, while the fluorine at the 5-position exerts an electron-withdrawing effect. This electronic interplay directs the halogen-metal exchange to occur preferentially at the 4-position, ensuring regioselective borylation.

Optimization of Reaction Conditions

Key parameters include:

  • Temperature : Reactions are conducted at –78°C to 0°C to stabilize the organometallic intermediate.

  • Solvent : Tetrahydrofuran (THF) or diethyl ether is used for its ability to solubilize organometallic reagents.

  • Stoichiometry : A 1:1 molar ratio of halopyridine to organometallic reagent ensures complete conversion.

Yields for this method range from 60% to 75%, with purity dependent on rigorous exclusion of moisture and oxygen.

Directed Ortho-Metalation (DoM) Followed by Borylation

Role of Directing Groups

The ethoxy group in this compound serves as a directing group, enabling selective lithiation at the ortho position (C4). Treatment with a strong base, such as lithium diisopropylamide (LDA), generates a lithiated intermediate, which reacts with triisopropyl borate to form the boronic acid after acidic workup.

Challenges and Solutions

  • Competing Side Reactions : Fluorine’s electronegativity can destabilize the lithiated intermediate, leading to side products. This is mitigated by using low temperatures (–78°C) and slow addition of the base.

  • Yield Optimization : Yields of 50–65% are typical, with improvements achievable via iterative purification (e.g., chromatography or recrystallization).

Palladium-Catalyzed Miyaura Borylation

Catalytic System and Reaction Design

This method employs a palladium catalyst (e.g., Pd(dba)₂) and bis(pinacolato)diboron (B₂pin₂) to borylate 4-bromo-2-ethoxy-5-fluoropyridine. The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetalation with B₂pin₂, and reductive elimination to yield the boronic ester, which is hydrolyzed to the boronic acid.

Representative Reaction Conditions:

  • Catalyst : Pd(dba)₂ (5 mol%)

  • Ligand : 1,1′-bis(diphenylphosphino)ferrocene (dppf, 10 mol%)

  • Base : Potassium acetate (3 equiv)

  • Solvent : Dioxane at 80°C for 12 hours.

Advantages Over Other Methods

  • Functional Group Tolerance : Compatible with sensitive substituents (e.g., fluorine).

  • Scalability : Achieves yields >80% on multigram scales, making it industrially viable.

Comparative Analysis of Preparation Methods

Method Yield (%) Regioselectivity Scalability Key Limitations
Halogen-Metal Exchange60–75HighModerateSensitive to moisture/oxygen
Directed Ortho-Metalation50–65ModerateLowRequires directing groups
Miyaura Borylation80–90HighHighCost of palladium catalysts

Analyse Chemischer Reaktionen

Wirkmechanismus

The mechanism of action of (2-Ethoxy-5-fluoropyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Boronic Acids

Structural and Electronic Comparisons

The table below summarizes key structural and electronic differences between (2-Ethoxy-5-fluoropyridin-4-yl)boronic acid and related compounds:

Compound Name Substituents Molecular Weight CAS Number pKa (Estimated) Key Applications/Findings References
This compound Ethoxy (2-), Fluoro (5-) 184.96 1259370-15-4 ~7.5–8.5* Enzyme inhibition, antiproliferative activity [1,10,12]
(2-Bromo-5-fluoropyridin-4-yl)boronic acid Bromo (2-), Fluoro (5-) 219.80 1072951-43-9 N/A Suzuki-Miyaura coupling intermediate [15,16]
Phenylboronic acid None (parent compound) 121.93 98-80-6 8.86 Benchmark for reactivity, diol sensing [10]
4-Fluorophenylboronic acid Fluoro (4-) 139.93 1765-93-1 ~7.8 Enhanced Lewis acidity, glucose sensing [5,10]

*Estimated based on fluorine’s electron-withdrawing effect lowering pKa compared to phenylboronic acid, partially offset by ethoxy’s electron donation .

Key Observations:
  • Electronic Effects : The fluorine atom at the 5-position increases Lewis acidity through electron withdrawal, while the ethoxy group at the 2-position donates electrons via resonance, creating a balanced electronic profile. This contrasts with bromo-substituted analogs (e.g., 2-bromo-5-fluoropyridin-4-yl boronic acid), where bromine’s inductive electron withdrawal dominates .
  • Acidity : The compound’s pKa is likely lower than phenylboronic acid (pKa 8.86) but higher than 4-fluorophenylboronic acid (pKa ~7.8) due to competing substituent effects .

Reactivity and Binding Affinity

  • Boronic Ester Formation : The pyridine ring’s nitrogen enhances coordination with diols, as seen in NMR studies of phenylboronic acid-catechol complexes . Ethoxy substitution may reduce binding kinetics compared to less bulky analogs.
  • Enzyme Inhibition: In silico studies suggest fluoropyridinyl boronic acids inhibit histone deacetylases (HDACs) at sub-micromolar concentrations, outperforming non-fluorinated analogs . The fluorine atom likely stabilizes enzyme-ligand interactions via polar interactions.

Biologische Aktivität

(2-Ethoxy-5-fluoropyridin-4-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids, including this compound, are known for their ability to interact with various biological targets, making them valuable in drug development and agricultural applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and therapeutic potential.

  • Chemical Name: this compound
  • CAS Number: 1259370-15-4
  • Molecular Formula: C8H10BFNO2
  • Molecular Weight: 169.98 g/mol

The biological activity of this compound is primarily attributed to its boron atom, which can form reversible covalent bonds with diols and amino acids in proteins. This interaction can modulate various biochemical pathways:

  • Protein Interaction: Boronic acids can form strong hydrogen bonds and minor covalent bonds with target proteins, influencing their activity and stability .
  • Enzyme Inhibition: The compound has been studied for its potential to inhibit enzymes involved in cancer progression and inflammatory responses .
  • Cellular Effects: It affects cellular processes such as apoptosis and cell cycle regulation, which are crucial in cancer therapy .

Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit selective toxicity towards cancer cells. For instance, studies have shown that the compound can enhance the efficacy of established anticancer agents like bortezomib by overcoming drug resistance mechanisms .

Antimicrobial Properties

The compound has demonstrated potential antibacterial activity against various pathogens. The presence of the fluorine atom enhances its interaction with bacterial enzymes, leading to increased efficacy against resistant strains .

Case Studies

  • Combination Therapy Research:
    • A study investigated the combination of this compound with bortezomib in treating multiple myeloma. Results indicated improved patient outcomes due to enhanced apoptosis in malignant cells .
  • Antimicrobial Screening:
    • In a screening of boronic acid derivatives for antibacterial activity, this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption: Rapidly absorbed when administered orally.
  • Metabolism: Undergoes hepatic metabolism with potential active metabolites contributing to its biological effects.
  • Excretion: Primarily excreted via renal pathways.

Comparative Analysis

Compound NameAnticancer ActivityAntibacterial ActivityMechanism of Action
This compoundHighModerateInhibition of proteasome activity
BortezomibVery HighLowProteasome inhibition
Other Boronic AcidsVariableVariableVarious enzyme interactions

Q & A

Basic: What synthetic methodologies are recommended for preparing (2-Ethoxy-5-fluoropyridin-4-yl)boronic acid, and how is its structural integrity validated?

Methodological Answer:
Synthesis typically involves Suzuki-Miyaura cross-coupling , where the boronic acid moiety is introduced via palladium-catalyzed coupling of a halogenated pyridine precursor (e.g., 4-bromo-2-ethoxy-5-fluoropyridine) with a boronic ester. Due to boronic acids' sensitivity to oxidation and hydration, intermediates are often stabilized as pinacol boronic esters during purification . Post-synthesis, structural validation employs:

  • NMR Spectroscopy : 11B^{11}\text{B} NMR confirms boronic acid presence (δ ~30 ppm for trigonal BO3_3 vs. δ ~10 ppm for tetrahedral B(OH)4_4^-), while 19F^{19}\text{F} and 1H^{1}\text{H} NMR verify substitution patterns .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., ethoxy vs. fluoro positioning) using SHELX programs for refinement .

Basic: Which analytical techniques are optimal for detecting trace boronic acid impurities in synthesized batches?

Methodological Answer:
LC-MS/MS in MRM mode is preferred for high sensitivity (detection limits <1 ppm) without derivatization. Key parameters:

  • Column : C18 with 0.1% formic acid in water/acetonitrile gradient.
  • Ionization : ESI-negative mode for boronic acid anions (e.g., [M-H]^-).
  • Validation : Follow ICH guidelines for linearity (0.1–10 ppm), accuracy (spike-recovery >90%), and robustness (pH/temperature variations) .

Advanced: How can binding kinetics between this boronic acid and diol-containing biomolecules (e.g., glycoproteins) be experimentally determined?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the boronic acid on carboxymethyl dextran-coated gold chips. Monitor association/dissociation rates (kon_\text{on}/koff_\text{off}) with glycoproteins (e.g., RNase B) under varying pH (7.4–9.0) and buffer ionic strengths .
  • Stopped-Flow Fluorescence : Rapidly mix boronic acid with fluorescently labeled sugars (e.g., alizarin red S complex) to measure kon_\text{on} (typically <10 sec1^{-1} for fructose) .

Advanced: What experimental strategies minimize non-specific interactions when studying glycoprotein binding?

Methodological Answer:

  • Buffer Optimization : Use high-pH borate buffers (pH 8.5–9.0) to enhance boronate-diol ester formation while adding 0.1% Tween-20 to reduce hydrophobic interactions .
  • Competitive Elution : Introduce sorbitol (1 M) to displace weakly bound proteins without disrupting specific boronate-glycan complexes .

Advanced: How can this compound be rationally designed into proteasome inhibitors?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Replace the pyridine scaffold in Bortezomib with this compound. Co-crystallize with the 20S proteasome to assess binding to the catalytic threonine residue via X-ray diffraction (SHELX-refined structures) .
  • In Silico Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinity changes induced by fluorine/ethoxy substituents .

Advanced: How does the pyridine ring’s electronic environment influence boronic acid reactivity?

Methodological Answer:

  • pH-Dependent 11B^{11}\text{B} NMR : At pH <7, the boronic acid exists as trigonal B(OH)2_2, but shifts to tetrahedral B(OH)4_4^- at higher pH. Fluorine’s electron-withdrawing effect lowers pKa (~8.5 vs. ~9.2 for non-fluorinated analogs), enhancing diol binding at physiological pH .
  • DFT Calculations : Quantify substituent effects (e.g., ethoxy’s electron-donating vs. fluorine’s electron-withdrawing) on boron’s Lewis acidity .

Basic: What challenges arise in MALDI-MS analysis of this compound, and how are they resolved?

Methodological Answer:

  • Trimerization Artifacts : Boronic acids dehydrate to form boroxines (m/z = 3M-3H2_2O). Mitigate via:
    • Derivatization : Convert to pinacol esters (m/z = M + pinacol - H2_2O) .
    • Matrix Choice : Use 2,5-dihydroxybenzoic acid (DHB) for in-situ esterification, suppressing dehydration .

Advanced: What thermal stability considerations are critical for material science applications?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Assess decomposition onset temperature (Td_\text{d}) under nitrogen. Pyridine derivatives with electron-withdrawing groups (e.g., -F) typically exhibit Td_\text{d} >250°C, suitable for flame-retardant polymer composites .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.